molecular formula C14H16FN3 B601503 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1310455-86-7

2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No. B601503
M. Wt: 245.30
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine” is a chemical substance with the molecular formula C14H16FN3 and a molecular weight of 245.3 . It is also known by other names such as “2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-8,8-dimethylimidazo[1,2-a]pyrazine”, “GNF-179 Metabolite”, and "GNF179 Metabolite" .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The stereochemistry of the molecule is achiral .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Methods of Application : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
    • Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
  • Scientific Field: Drug Discovery

    • Application : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Scientific Field: Organic Chemistry

    • Application : The Miyaura borylation reaction is a cross-coupling reaction used to synthesize aryl boronic esters from aryl halides . This reaction could potentially be used to synthesize derivatives of “2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine”.
    • Methods of Application : The reaction involves the use of bis(pinacolato)diboron (B2pin2) with aryl halides and vinyl halides using BISPIN, Pd(dppf)Cl2·DCM, KOAc, dioxane, at 100°C for 3.5 hours .
    • Results : The result is the formation of aryl boronic esters, which are valuable intermediates in organic synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolopyrazine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
    • Methods of Application : The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .
    • Results : Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life .
  • Scientific Field: Organic Synthesis

    • Application : The Miyaura borylation reaction is a cross-coupling reaction used to synthesize aryl boronic esters from aryl halides . This reaction could potentially be used to synthesize derivatives of “2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine”.
    • Methods of Application : The reaction involves the use of bis(pinacolato)diboron (B2pin2) with aryl halides and vinyl halides using BISPIN, Pd(dppf)Cl2·DCM, KOAc, dioxane, at 100°C for 3.5 hours .
    • Results : The result is the formation of aryl boronic esters, which are valuable intermediates in organic synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolopyrazine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
    • Methods of Application : The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .
    • Results : Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life .

properties

IUPAC Name

2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVLWGZMELYUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 2
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 3
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 4
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 5
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Reactant of Route 6
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.